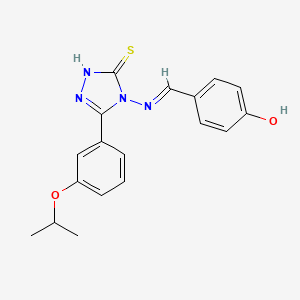
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato es un compuesto orgánico complejo con la fórmula molecular C32H23ClN2O4 y un peso molecular de 535.004 g/mol Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo clorobencilo, un grupo benzoilo y una porción de naftoato
Métodos De Preparación
La síntesis de 4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética general incluye los siguientes pasos:
Formación del intermedio clorobencilo: Este paso involucra la reacción del cloruro de 4-clorobencilo con un nucleófilo adecuado para formar el intermedio clorobencilo.
Acoplamiento con el compuesto benzoilo: El intermedio clorobencilo se acopla entonces con un compuesto benzoilo bajo condiciones de reacción específicas para formar el intermedio benzoilo.
Formación del intermedio carbohidrazonoil: El intermedio benzoilo se somete a una reacción con hidrazina para formar el intermedio carbohidrazonoil.
Acoplamiento final con naftoato: El intermedio carbohidrazonoil se acopla finalmente con ácido 1-naftóico para formar el compuesto objetivo.
Análisis De Reacciones Químicas
4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato se somete a varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, dirigidas a los grupos carbonilo en el compuesto.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato implica su interacción con dianas moleculares específicas. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad. Las vías exactas y las dianas moleculares aún están en investigación, pero se cree que afecta las vías de transducción de señales y los procesos celulares .
Comparación Con Compuestos Similares
4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato se puede comparar con otros compuestos similares, tales como:
4-(2-(2-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 2-clorobenzoato: Este compuesto tiene una estructura similar pero con una porción benzoato diferente.
4-(2-(2-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)-2-metoxifenil 4-metilbenzoato: Este compuesto presenta un grupo metoxi y una porción metilbenzoato, proporcionando diferentes propiedades químicas.
La singularidad de 4-(2-(4-((4-Cloro bencil)oxi)benzoil)carbohidrazonoil)fenil 1-naftoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
767314-05-6 |
|---|---|
Fórmula molecular |
C32H23ClN2O4 |
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H23ClN2O4/c33-26-14-8-23(9-15-26)21-38-27-18-12-25(13-19-27)31(36)35-34-20-22-10-16-28(17-11-22)39-32(37)30-7-3-5-24-4-1-2-6-29(24)30/h1-20H,21H2,(H,35,36)/b34-20+ |
Clave InChI |
OGVPJLLYYAODKB-QXUDOOCXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018788.png)
![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018791.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018798.png)


![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)
